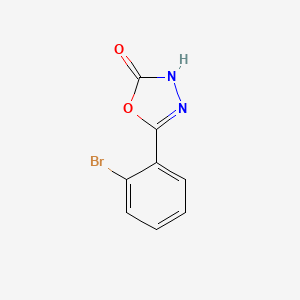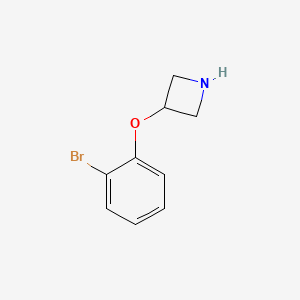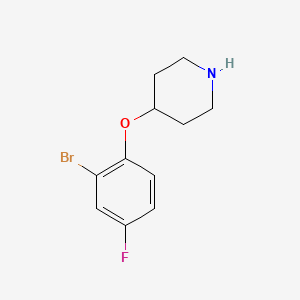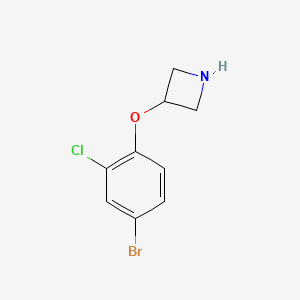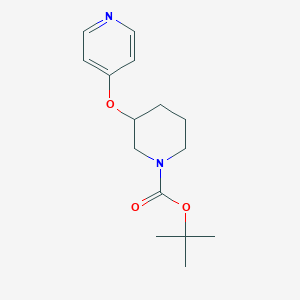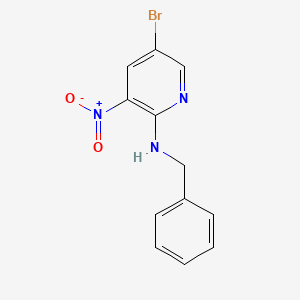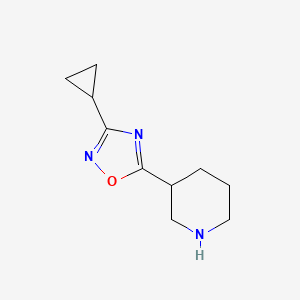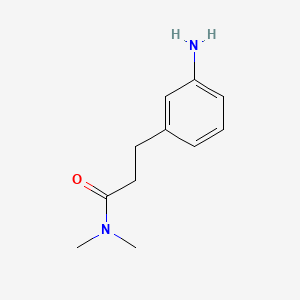
3-(3-aminophenyl)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Degradation of Pharmaceutical Compounds
Advanced Oxidation Processes (AOPs) have been extensively studied for the degradation of pharmaceutical compounds like acetaminophen from aqueous media, highlighting potential pathways, by-products, and biotoxicity effects. Such studies help understand the environmental impact and degradation mechanisms of complex organic compounds, which could be relevant for "3-(3-aminophenyl)-N,N-dimethylpropanamide" regarding its environmental stability and potential breakdown products (Qutob et al., 2022).
Neuroprotective Agents
Research into compounds like 3-N-Butylphthalide (NBP), derived from celery seeds, demonstrates significant neuroprotective effects, highlighting a potential area where "3-(3-aminophenyl)-N,N-dimethylpropanamide" could be applied. NBP and its derivatives have been shown to impact oxidative stress, mitochondrial dysfunction, and inflammation, suggesting that compounds with similar structural elements might also offer therapeutic benefits in neurological disorders (Abdoulaye & Guo, 2016).
Pharmacological Effects of Dimethylarginines
The study of dimethylarginines (ADMA and SDMA) provides insights into the multifunctional roles these compounds play in human diseases, particularly cardiovascular conditions. Understanding the biochemical and clinical impacts of such molecules could inform research on "3-(3-aminophenyl)-N,N-dimethylpropanamide," particularly if it shares or interacts with similar biochemical pathways or targets (Tain & Hsu, 2017).
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives have been explored for their anticancer properties, where alterations in the chemical structure significantly impact pharmacological activity. Research in this area could be analogous to exploring "3-(3-aminophenyl)-N,N-dimethylpropanamide" for potential anticancer applications, considering the importance of chemical modifications on biological activity (De, Baltas, & Bedos-Belval, 2011).
Occupational Exposure and Toxicology
The toxicological profile and occupational exposure effects of N,N-Dimethylformamide (DMF) offer a framework for assessing the safety and health implications of chemical exposure in the workplace. Similar evaluations might be necessary for "3-(3-aminophenyl)-N,N-dimethylpropanamide" to ensure safe handling and usage (Kim & Kim, 2011).
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or behavior.
I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!
Propiedades
IUPAC Name |
3-(3-aminophenyl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPTRNSTPXVDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminophenyl)-N,N-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

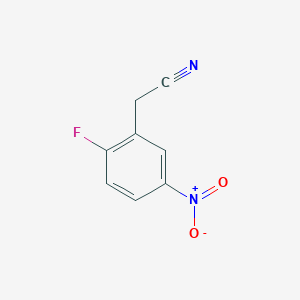
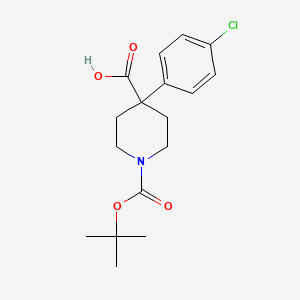
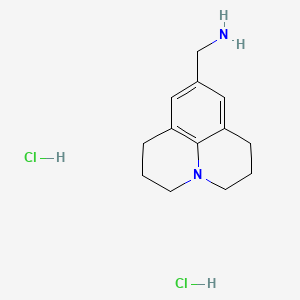
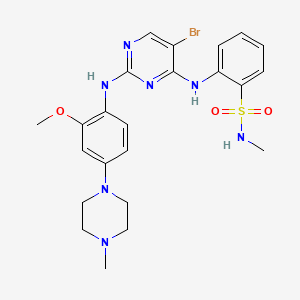
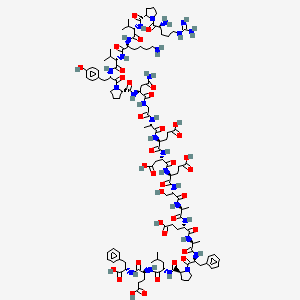

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
